Acetyl-asparaginyl-methylglycinamide

Übersicht

Beschreibung

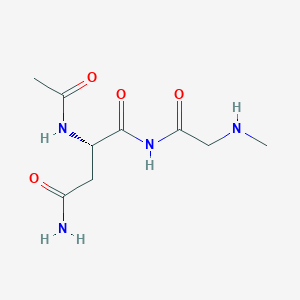

Acetyl-asparaginyl-methylglycinamide is a synthetic compound with the molecular formula C9H16N4O4 and a molecular weight of 244.25 g/mol It is a derivative of asparagine and glycinamide, featuring an acetyl group attached to the asparagine moiety and a methyl group attached to the glycinamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetyl-asparaginyl-methylglycinamide typically involves the following steps:

Protection of Functional Groups: The amino and carboxyl groups of asparagine are protected using suitable protecting groups to prevent unwanted side reactions.

Acetylation: The protected asparagine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Coupling with Methylglycinamide: The acetylated asparagine is coupled with methylglycinamide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Deprotection: The protecting groups are removed under mild conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

Acetyl-asparaginyl-methylglycinamide can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield asparagine, glycinamide, and acetic acid.

Oxidation: Oxidative cleavage of the acetyl group can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The acetyl and methyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Hydrolysis: Hydrochloric acid or sodium hydroxide solutions are commonly used.

Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

Hydrolysis: Asparagine, glycinamide, and acetic acid.

Oxidation: Asparagine, glycinamide, and oxidized products of the acetyl group.

Substitution: Substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Acetyl-asparaginyl-methylglycinamide has several scientific research applications:

Chemistry: It is used as a model compound for studying peptide bond formation and hydrolysis.

Biology: It serves as a substrate for enzymatic studies involving asparagine and glycinamide derivatives.

Industry: Used in the synthesis of specialized peptides and as a building block for more complex molecules.

Wirkmechanismus

The mechanism of action of acetyl-asparaginyl-methylglycinamide involves its interaction with specific molecular targets and pathways:

Enzymatic Hydrolysis: The compound can be hydrolyzed by enzymes such as peptidases, releasing asparagine and glycinamide, which can then participate in various metabolic pathways.

Binding to Receptors: It may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-acetyl-N’-methylglycinamide

- N-acetyl-N’-methylalaninamide

- N-acetyl-N’-methylvalinamide

- N-acetyl-N’-methylleucinamide

Uniqueness

Acetyl-asparaginyl-methylglycinamide is unique due to its specific combination of acetyl, asparaginyl, and methylglycinamide moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.

Biologische Aktivität

Acetyl-asparaginyl-methylglycinamide (AAMG) is a synthetic peptide that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of AAMG, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

AAMG is characterized by the following chemical structure:

- Molecular Formula : C₇H₁₄N₂O₃

- Molecular Weight : 174.20 g/mol

- IUPAC Name : N-acetyl-N'-methylglycinamide asparagine derivative

The biological activity of AAMG can be attributed to several mechanisms:

- Enzyme Inhibition : AAMG has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its pharmacological effects.

- Receptor Interaction : Preliminary studies suggest that AAMG interacts with various receptors, potentially modulating signaling pathways associated with inflammation and immune response.

- Peptide Conformation : The conformational flexibility of AAMG allows it to adopt different structures that may enhance its binding affinity to target proteins.

Anti-inflammatory Effects

Research indicates that AAMG exhibits anti-inflammatory properties. In vitro studies demonstrated that AAMG reduced the production of pro-inflammatory cytokines in activated immune cells. For instance, a study found that AAMG significantly decreased interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages.

Antioxidant Activity

AAMG's antioxidant capabilities were assessed using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that AAMG effectively neutralizes free radicals, suggesting its potential as an antioxidant agent.

Neuroprotective Effects

In models of neurodegeneration, AAMG demonstrated protective effects against oxidative stress-induced neuronal death. This was evidenced by reduced apoptosis markers and improved cell viability in neuronal cell lines treated with neurotoxic agents.

Data Table: Biological Activities of AAMG

Case Study 1: In Vivo Efficacy in Inflammatory Models

A study conducted on mice with induced inflammation evaluated the therapeutic effects of AAMG. Mice treated with AAMG showed significant reductions in swelling and inflammatory markers compared to the control group. Histopathological analysis revealed decreased infiltration of immune cells in treated tissues.

Case Study 2: Neuroprotective Mechanism Investigation

In a model of Alzheimer's disease, AAMG was administered to transgenic mice. Behavioral assessments indicated improved cognitive function, while biochemical analyses showed reduced amyloid-beta plaque deposition in the brains of treated mice compared to untreated controls.

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-N-[2-(methylamino)acetyl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O4/c1-5(14)12-6(3-7(10)15)9(17)13-8(16)4-11-2/h6,11H,3-4H2,1-2H3,(H2,10,15)(H,12,14)(H,13,16,17)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANMMOXHVPKEMX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)N)C(=O)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)N)C(=O)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909382 | |

| Record name | N-[N-(1-Hydroxyethylidene)-4-iminohomoseryl]-2-(methylamino)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65438-10-0, 105217-43-4 | |

| Record name | Acetyl-asparaginyl-methylglycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065438100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl-isoasparaginyl-methylglycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105217434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[N-(1-Hydroxyethylidene)-4-iminohomoseryl]-2-(methylamino)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.